![molecular formula C13H13ClN2O3 B2675787 3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid CAS No. 1219581-96-0](/img/structure/B2675787.png)
3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid
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Overview
Description
The compound is a derivative of 3-(4-Chlorophenyl)propanoic acid . This compound is a monocarboxylic acid that consists of a propanoic acid where one of the hydrogens at position 3 is replaced by a 4-chlorophenyl group .
Molecular Structure Analysis
The molecular formula for 3-(4-Chlorophenyl)propanoic acid is C9H9ClO2 . The InChI Key is BBSLOKZINKEUCR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The melting point of 3-(4-Chlorophenyl)propanoic acid is 127-131 °C (lit.) . The boiling point is approximately 263.86°C . The density is approximately 1.1989 (rough estimate) . The compound is a white to off-white solid .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester showcases the compound's complex structure, highlighting the importance of single-crystal X-ray analysis for unambiguous structure determination. This process underscores the compound's intricate molecular framework and its potential for further chemical modifications (Kumarasinghe, Hruby, & Nichol, 2009).
Anticancer and Antimicrobial Properties
A study on the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines, which include derivatives of the specified compound, demonstrated significant anticancer and antimicrobial properties. These findings suggest potential therapeutic applications and provide a foundation for future drug development (Katariya, Vennapu, & Shah, 2021).
Corrosion Inhibition
Experimental and computational studies have identified derivatives of the compound as effective inhibitors of mild steel corrosion in hydrochloric acid. This application is crucial for industries dealing with corrosion management, offering a cost-effective solution to prolong the lifespan of metal structures and components (Olasunkanmi & Ebenso, 2019).
Molecular Structure and Spectroscopic Analysis
Research on the molecular structure, spectroscopic, quantum chemical, topological, molecular docking, and antimicrobial activity of derivatives of this compound has provided comprehensive insights into its molecular characteristics. This research aids in understanding the compound's interactions at the molecular level, paving the way for its application in the development of new antimicrobial agents (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).
Antiviral Evaluations
The synthesis of 3-[(4-Chloro-phenyl) oxiranyl]thiophen-2-yl-propanone and its reactions with various nucleophiles for antiviral evaluations demonstrate the compound's potential in the development of antiviral medications. This research highlights the versatility of the compound's derivatives in combating viral infections, contributing to the ongoing search for effective antiviral drugs (Sayed & Ali, 2007).
Safety and Hazards
The compound has hazard statements H302-H318, indicating it is harmful if swallowed and causes serious eye damage . Precautionary statements include P280-P301+P312+P330-P305+P351+P338+P310, indicating protective gloves/eye protection/face protection should be worn, and specific first aid measures should be taken if swallowed or if it comes into contact with the eyes .
properties
IUPAC Name |
3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-8-11(6-7-12(17)18)13(19)16(15-8)10-4-2-9(14)3-5-10/h2-5,11H,6-7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZYGGLDZBVAOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1CCC(=O)O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid |
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